molecular formula C11H9BrN2 B1398568 6-Bromo-1-ethyl-1H-indole-3-carbonitrile CAS No. 876734-31-5

6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Cat. No. B1398568
M. Wt: 249.11 g/mol
InChI Key: XIEHLRAQWRTIHZ-UHFFFAOYSA-N
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Description

“6-Bromo-1-ethyl-1H-indole-3-carbonitrile” is a chemical compound with the linear formula C11H9BrN2. It has a molecular weight of 249.11 . This compound is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1-ethyl-1H-indole-3-carbonitrile” is characterized by the presence of a bromine atom at the 6th position of the indole ring and a nitrile group at the 3rd position . The ethyl group is attached to the nitrogen atom of the indole ring .


Physical And Chemical Properties Analysis

“6-Bromo-1-ethyl-1H-indole-3-carbonitrile” is a solid compound . It has a molecular weight of 249.11 and a linear formula of C11H9BrN2 .

Scientific Research Applications

Synthesis of Derivatives

6-Bromo-1-ethyl-1H-indole-3-carbonitrile is utilized in the synthesis of various chemical compounds. For example, it has been used in the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, a series of compounds synthesized via the Cu-Catalyzed Reaction of 2-(2-Bromophenyl)-1H-indoles with CH2(CN)2 (Kobayashi et al., 2015). Additionally, its derivatives have been synthesized for use in antimicrobial activities and GST enzyme activity analysis (Attaby et al., 2007).

Application in Drug Synthesis

In drug synthesis, it is used as a precursor in the preparation of various pharmaceutical compounds. For instance, it has been involved in the synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile with potential anticancer activities (Radwan et al., 2020).

Chemical Analysis and Structural Elucidation

It plays a significant role in chemical analysis and structural elucidation studies. For example, research has been conducted on its derivatives to understand their crystal structure and vibrational spectral studies, which are essential for the development of new chemical entities (Luo et al., 2019).

Development of Organic Chemistry Methods

The compound is also pivotal in advancing organic chemistry methodologies. Research focusing on its derivatives has contributed to the development of new synthetic routes and reactions, enhancing the field of organic synthesis (Hrizi et al., 2021).

Future Directions

Indole derivatives, including “6-Bromo-1-ethyl-1H-indole-3-carbonitrile”, continue to attract interest due to their diverse biological activities and potential therapeutic applications . Future research may focus on exploring these properties further and developing new synthesis methods for this compound.

properties

IUPAC Name

6-bromo-1-ethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-4-3-9(12)5-11(10)14/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEHLRAQWRTIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722861
Record name 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-ethyl-1H-indole-3-carbonitrile

CAS RN

876734-31-5
Record name 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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